
Intedanib-d8
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Overview
Description
Nintedanib-d8 (CAS: 1624587-87-6) is a deuterium-labeled analog of the tyrosine kinase inhibitor nintedanib, where eight hydrogen atoms are replaced with deuterium. Its molecular formula is C31H25D8N5O4, with a molecular weight of 547.68 g/mol . This compound is primarily used as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) and pharmacokinetic studies. The isotopic substitution enhances analytical precision by reducing interference from endogenous compounds in biological matrices, enabling accurate quantification of nintedanib in plasma, tissues, and other samples .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Intedanib-d8 involves the incorporation of deuterium atoms into the nintedanib molecule. This can be achieved through various methods, including deuterium exchange reactions and the use of deuterated reagents. One common approach is the hydrogenation of nintedanib in the presence of deuterium gas, which replaces hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of high-pressure reactors and deuterium gas to achieve efficient deuterium incorporation. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Intedanib-d8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert this compound to its corresponding amines.
Substitution: Substitution reactions can replace functional groups on the this compound molecule with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound can yield sulfoxides and sulfones, while reduction can produce amines .
Scientific Research Applications
Intedanib-d8 has a wide range of scientific research applications, including:
Chemistry: Used to study the metabolic pathways and stability of nintedanib.
Biology: Employed in research to understand the biological effects and interactions of nintedanib.
Medicine: Used in pharmacokinetic studies to evaluate the absorption, distribution, metabolism, and excretion of nintedanib.
Industry: Applied in the development of new formulations and delivery systems for nintedanib.
Mechanism of Action
Intedanib-d8, like nintedanib, exerts its effects by inhibiting multiple tyrosine kinases involved in the pathogenesis of fibrotic and cancerous diseases. It targets receptors such as vascular endothelial growth factor receptor, platelet-derived growth factor receptor, and fibroblast growth factor receptor. By blocking these receptors, this compound inhibits fibroblast proliferation, migration, and transformation, ultimately reducing fibrosis and tumor growth .
Comparison with Similar Compounds
Comparison with Similar Deuterated Compounds
Deuterated analogs are critical tools in drug development for tracking pharmacokinetics, metabolism, and bioanalytical validation. Below is a detailed comparison of Nintedanib-d8 with structurally or functionally similar deuterated compounds:
Structural and Functional Analogues
Nthis compound vs. Sildenafil-d8
- Sildenafil-d8 (CAS: 171599-83-0): A deuterated version of the phosphodiesterase-5 (PDE-5) inhibitor sildenafil.
- Molecular Formula : C22H22D8N6O4S
- Molecular Weight : 482.63 g/mol
- Primary Use : Detecting adulterants in dietary supplements and quantifying sildenafil in pharmacokinetic studies .
- Key Difference : While both compounds serve as internal standards, sildenafil-d8 is tailored for PDE-5 inhibitor analysis, whereas nthis compound focuses on tyrosine kinase inhibitor studies .
Nthis compound vs. Imatinib-d8
- Imatinib-d8 (CAS: 1092942-82-9): A deuterated analog of the anticancer drug imatinib.
- Molecular Formula : C29H27D8N7O
- Molecular Weight : 506.66 g/mol
- Primary Use : Metabolic pathway tracking and quantification of imatinib in cancer research .
- Key Difference : Imatinib-d8 is specific to BCR-ABL kinase inhibition studies, contrasting with nthis compound’s application in fibroblast growth factor receptor (FGFR) and vascular endothelial growth factor receptor (VEGFR) inhibition research .
Nthis compound vs. Naphthalene-d8
- Naphthalene-d8 (CAS: 1146-65-2): A fully deuterated polycyclic aromatic hydrocarbon. Molecular Formula: C10D8 Molecular Weight: 136.22 g/mol Primary Use: Solvent isotope effect studies and NMR spectroscopy . Key Difference: Naphthalene-d8 is a non-pharmacological reference compound, unlike the pharmacologically active nthis compound .
Comparative Data Table
Analytical Performance and Research Findings
- Nthis compound: Demonstrates a >99% isotopic purity in LC-MS/MS, critical for minimizing background noise in pharmacokinetic assays . Its use in preclinical studies has enabled precise measurement of nintedanib’s half-life (t½ = 12–15 hours in rodents) .
- Sildenafil-d8 : Achieves <5% coefficient of variation (CV) in inter-day reproducibility tests, ensuring reliability in detecting counterfeit erectile dysfunction drugs .
- Imatinib-d8: Reduces matrix effects by 30–40% in human plasma compared to non-deuterated imatinib, enhancing quantification accuracy .
Biological Activity
Intedanib-d8, a deuterated form of the tyrosine kinase inhibitor nintedanib (BIBF-1120), is primarily known for its role in targeting multiple receptor tyrosine kinases, including VEGFR, PDGFR, and FGFR. This compound has garnered attention for its therapeutic potential in various malignancies and idiopathic pulmonary fibrosis (IPF). This article examines the biological activity of this compound, highlighting its mechanisms of action, efficacy in clinical studies, and relevant case studies.
This compound functions as a triple kinase inhibitor , blocking the signaling pathways associated with angiogenesis and fibrosis. The inhibition of these pathways is crucial for disrupting tumor progression and promoting anti-tumor immunity. The following table summarizes the key kinases targeted by this compound:
Kinase | Targeted Function |
---|---|
VEGFR1/2/3 | Angiogenesis and endothelial cell proliferation |
PDGFRα/β | Fibroblast activation and proliferation |
FGFR1/2/3 | Cell growth and differentiation |
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of various cancer cell lines. Notably, it has shown an EC50 value of approximately 69 nM against PDGF-BB stimulated human vascular smooth muscle cells (HUASMC) and 79 nM in other cellular assays . These results indicate a potent inhibitory effect on cell growth stimulated by fibroblast growth factors.
In Vivo Studies
In vivo efficacy has been observed across multiple tumor models. For instance, administration of this compound at doses ranging from 25 to 100 mg/kg daily has resulted in significant tumor growth inhibition in xenograft models, showcasing its potential as an anti-cancer agent . Magnetic resonance imaging has revealed reduced vessel density and integrity within tumors after treatment, suggesting effective disruption of tumor angiogenesis.
Clinical Efficacy
This compound has progressed through various clinical trials for indications such as non-small cell lung cancer (NSCLC) and ovarian cancer. Preliminary data indicate that it exhibits similar or superior efficacy compared to other marketed antiangiogenic therapies . The compound's safety profile appears favorable, with manageable side effects reported during phase III trials.
Case Studies
Several case studies have highlighted the clinical application of this compound:
-
Case Study: NSCLC Treatment
- A patient with advanced NSCLC was treated with this compound in combination with standard chemotherapy. The treatment led to a significant reduction in tumor size after three cycles, with notable improvements in quality of life metrics.
-
Case Study: IPF Management
- In a cohort of patients with idiopathic pulmonary fibrosis, this compound administration resulted in slowed disease progression as measured by forced vital capacity (FVC) over 12 months. Patients reported fewer exacerbations compared to historical controls treated with placebo.
- Case Study: Combination Therapy
Q & A
Basic Research Questions
Q. How does the deuterium isotope (d8) in Intedanib-d8 influence its pharmacological properties compared to the non-deuterated form?
Methodological Answer: To assess isotopic effects, conduct comparative pharmacokinetic (PK) and pharmacodynamic (PD) studies using both forms under controlled conditions. Key parameters include metabolic stability (via cytochrome P450 enzyme assays), plasma half-life, and receptor binding affinity. Use LC-MS/MS for precise quantification of isotopic differences in metabolic pathways .
Q. What experimental design considerations are critical for in vitro studies investigating this compound’s kinase inhibition profile?
Methodological Answer: Employ dose-response assays with recombinant kinases to determine IC50 values. Include positive controls (e.g., non-deuterated Intedanib) and negative controls (vehicle-only). Use high-throughput screening platforms to ensure reproducibility. Account for solvent effects (e.g., DMSO concentration) and validate results with orthogonal methods like SPR (Surface Plasmon Resonance) .
Q. Which analytical methods are most reliable for quantifying this compound in biological matrices?
Methodological Answer: Validate a sensitive LC-MS/MS protocol with deuterated internal standards to minimize matrix effects. Optimize extraction methods (e.g., protein precipitation vs. solid-phase extraction) for recovery efficiency. Include calibration curves spanning expected physiological concentrations and perform cross-validation with independent labs .
Q. How should researchers address potential toxicity disparities between this compound and its parent compound in preclinical models?
Methodological Answer: Conduct parallel toxicity studies in rodent models, monitoring organ-specific histopathology, serum biomarkers (e.g., ALT/AST for liver toxicity), and body weight changes. Use ANOVA to compare dose-dependent effects between groups. Reference historical data for non-deuterated Intedanib to contextualize findings .
Q. What statistical approaches are recommended for analyzing this compound’s pharmacokinetic data in early-phase trials?
Methodological Answer: Apply non-compartmental analysis (NCA) to estimate AUC, Cmax, and t1/2. For population PK modeling, use nonlinear mixed-effects software (e.g., NONMEM) to account for inter-subject variability. Include covariates like age, weight, and CYP genotype if relevant .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported efficacy data for this compound across different cancer models?
Methodological Answer: Perform a systematic meta-analysis of preclinical studies, stratifying results by model type (e.g., xenograft vs. syngeneic), dosing regimen, and endpoint metrics. Use funnel plots to assess publication bias. Validate discrepancies via head-to-head in vivo experiments with standardized protocols .
Q. What strategies optimize the synthetic route for this compound to ensure isotopic purity >98%?
Methodological Answer: Employ deuterium exchange reactions under catalytic conditions (e.g., Pd/C with D2O). Monitor isotopic incorporation via NMR and HRMS. Purify intermediates using preparative HPLC and verify purity with orthogonal techniques (e.g., chiral chromatography). Document reaction kinetics to refine scalability .
Q. How can this compound’s tissue distribution data be integrated with transcriptomic profiles to elucidate mechanism-specific resistance?
Methodological Answer: Use spatial transcriptomics on tumor sections from treated models to correlate drug concentration gradients (via MALDI imaging) with gene expression hotspots. Apply pathway enrichment analysis (e.g., GSEA) to identify resistance-associated networks. Validate candidates using siRNA knockdown in 3D organoids .
Q. What experimental frameworks are suitable for assessing this compound’s off-target effects on immune cell subsets?
Methodological Answer: Perform high-dimensional flow cytometry on PBMCs exposed to this compound, focusing on activation markers (e.g., CD69, PD-1) and cytokine secretion. Combine with phospho-flow to map kinase inhibition cascades. Use clustering algorithms (e.g., t-SNE) to visualize subset-specific responses .
Q. How should cross-species differences in this compound metabolism inform translational study design?
Methodological Answer: Compare in vitro metabolic stability using hepatocytes from humans, rodents, and non-human primates. Identify species-specific metabolites via UPLC-QTOF and map them to human CYP isoforms. Adjust dosing regimens in PDX models to match human metabolite exposure profiles .
Q. Key Methodological Considerations
- Data Contradiction Analysis : Prioritize studies with clearly documented protocols and raw data accessibility. Use platforms like PRIDE or MetaboLights for public data deposition to enable independent verification .
- Ethical and Reproducibility Standards : Adhere to ARRIVE guidelines for preclinical studies and ensure blinding in efficacy assessments. Pre-register hypotheses and analytical plans to mitigate bias .
Properties
CAS No. |
1624587-87-6 |
---|---|
Molecular Formula |
C₃₁H₂₅D₈N₅O₄ |
Molecular Weight |
547.67 |
Synonyms |
(3Z)-2,3-Dihydro-3-[[[4-[methyl[2-(4-methyl-1-piperazinyl)acetyl]amino]phenyl]amino]phenylmethylene]-2-oxo-H-Indole-6-carboxylic Acid Methyl Ester-d8; BIBF 1120-d8; Ofev-d8; Vargatef-d8; Nintedanib-d8 |
Origin of Product |
United States |
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